2-Phenylthiazole-5-carboxamide
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Overview
Description
2-Phenylthiazole-5-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 2-position and a carboxamide group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxamide typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of pyridine. This reaction yields 4-hydroxy-2-phenylthiazole-5-carboxamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiazole-5-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 atom of the thiazole ring is prone to electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The C-2 atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like DDQ and chloranil can be used to oxidize thiazole derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Substitution: Reagents like thiourea and substituted thioamides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield various substituted thiazole derivatives .
Scientific Research Applications
2-Phenylthiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthiazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenylthiazole-5-carboxamide can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
InChI Key |
HOYUHRKSMCXVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)N |
Origin of Product |
United States |
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